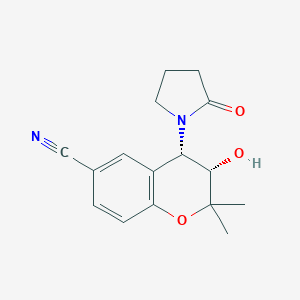

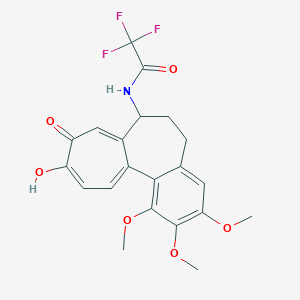

(R/S)-N-Deacetyl Colchiceine N-Trifluroracetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

R/S-N-Deacetyl Colchiceine N-Trifluroracetate (R/S-N-DCNT) is a natural product isolated from the root of the plant Colchicum autumnale, commonly known as meadow saffron or autumn crocus. It is a triterpenoid saponin that has been used for centuries in traditional medicine for its anti-inflammatory, antispasmodic, and anti-cancer properties. In recent years, R/S-N-DCNT has been the subject of much scientific research, with a particular focus on its potential applications in the laboratory.

Wissenschaftliche Forschungsanwendungen

Colchicine and Cardiovascular Diseases

Colchicine, a drug with a historical background in treating gout, has shown promise in cardiovascular applications. Its unique anti-inflammatory mechanism, primarily through inhibition of the NOD-like receptor protein 3 (NLRP3) inflammasome, plays a critical role in various stages of atherosclerotic plaque formation and destabilization. This has led to its usage in reducing cardiovascular events in acute and chronic coronary syndromes (Imazio et al., 2020).

Mechanisms of Action in Inflammation and Arthritis

Colchicine's primary mechanism involves disrupting tubulin and modulating innate immunity, which affects various inflammatory pathways. Beyond its traditional use in gout and familial Mediterranean fever, it has seen applications in osteoarthritis, pericarditis, and atherosclerosis, showcasing its versatility and potential in managing inflammation-related conditions (Leung et al., 2015).

Neurodegenerative Diseases

The role of sirtuins in neurodegenerative diseases has been highlighted, where their ability to switch between deacetylation and acetylation processes influences the progression of disorders like Alzheimer's and Parkinson's. Pharmacological modulation of sirtuin activity, a process in which deacetylated colchiceine might play a role, has shown potential in various neurodegenerative disorders (Khan et al., 2021).

Amyloidosis

Colchicine has demonstrated effectiveness in treating amyloidosis associated with familial Mediterranean fever. While its impact on reactive and primary amyloidosis requires further research, its therapeutic effect in sporadic cases of amyloidosis suggests potential broader applications (Livneh et al., 1993).

Immune-Related Molecules in Cancer Immunotherapy

Acetylation and deacetylation are critical post-translational modifications, and their dysregulation is associated with malignancy. The modulation of these processes, potentially through agents like deacetylated colchiceine, has been explored in cancer therapy. Understanding the role of enzymes like histone acetyltransferases and deacetylases in these processes offers potential therapeutic strategies in cancer immunotherapy (Ding et al., 2022).

Eigenschaften

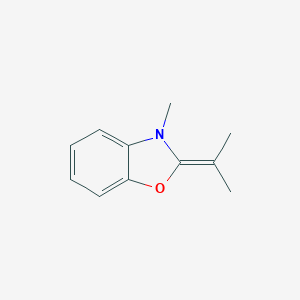

IUPAC Name |

2,2,2-trifluoro-N-(10-hydroxy-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3NO6/c1-29-16-8-10-4-6-13(25-20(28)21(22,23)24)12-9-15(27)14(26)7-5-11(12)17(10)19(31-3)18(16)30-2/h5,7-9,13H,4,6H2,1-3H3,(H,25,28)(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXFPMJSKAABTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)CCC(C3=CC(=O)C(=CC=C32)O)NC(=O)C(F)(F)F)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F3NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60348314 |

Source

|

| Record name | AC1LCPP0 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102491-70-3 |

Source

|

| Record name | AC1LCPP0 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Racemic-4-hydroxy[2,2]paracyclophane](/img/structure/B118076.png)